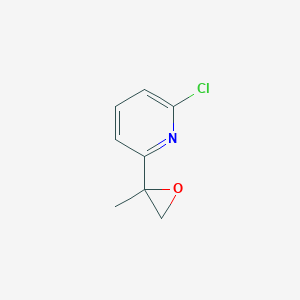
2-Chloro-6-(2-methyloxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-6-(2-methyloxiran-2-yl)pyridine” is a chemical compound with the CAS Number: 2228280-94-0 . It has a molecular weight of 169.61 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, which are similar to the structure of “this compound”, has been studied extensively . The synthesis often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Iridium or rhodium-catalyzed C-H or C-F borylation is also a promising method for the preparation of pyridinylboronic acids .Molecular Structure Analysis
The IUPAC name of “this compound” is this compound . The InChI Code is 1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 . The InChI key is ITZGJVPDGBPZBS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
CMO has been extensively studied for its potential applications in pharmaceutical research. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. CMO has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of the disease.
Mechanism of Action
The mechanism of action of CMO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. CMO has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and growth.
Biochemical and Physiological Effects:
CMO has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria, making it a potential candidate for the development of antiviral and antibacterial drugs. CMO has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMO in lab experiments is its versatility. CMO can be synthesized using various methods, and its properties can be modified by changing the substituents on the pyridine ring. However, one of the limitations of using CMO in lab experiments is its toxicity. CMO has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CMO. One area of research is the development of CMO-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of research is the development of CMO-based drugs for the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CMO and its biochemical and physiological effects.
Synthesis Methods
There are several methods for synthesizing CMO, but the most commonly used method involves the reaction of 2-chloro-6-pyridinecarboxaldehyde with 2-methyloxirane in the presence of a base catalyst. The reaction proceeds through an iminium ion intermediate, which is formed by the reaction of the aldehyde group with the oxirane ring. The resulting product is then purified using column chromatography to obtain pure CMO.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H341, H351, H361, H412 . Precautionary measures include P201, P202, P261, P264, P270, P271, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-6-(2-methyloxiran-2-yl)pyridine are not fully understood yet. It is known that pyridine derivatives can be strong inhibitors of certain enzymes
Cellular Effects
The cellular effects of this compound are also not fully known. It has been suggested that pyridine derivatives can have significant effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-chloro-6-(2-methyloxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZGJVPDGBPZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)
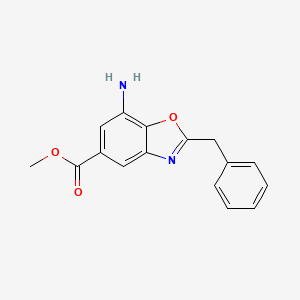
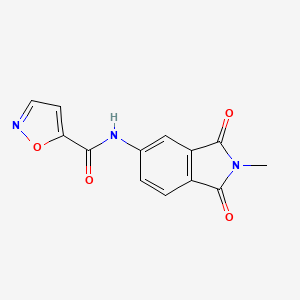
![(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2951971.png)
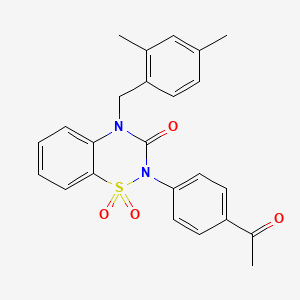
![methyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951973.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B2951975.png)
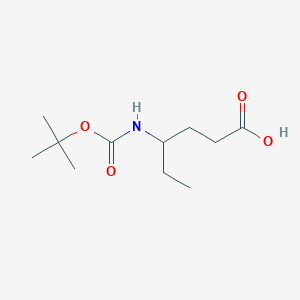

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2951983.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2951984.png)

![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)
